Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 2,3-dimethylpyrrole under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neurological functions .
Comparison with Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: A closely related compound with similar structural features but different substituents.
1,3-Dimethyl-2-oxopyrrolidine-3-carboxylic acid: Another derivative with a carboxylic acid group instead of an ester.
Uniqueness: Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more reactive in nucleophilic substitution reactions compared to its carboxylic acid counterpart .
Biological Activity
Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (EDOC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to EDOC, drawing from diverse sources to provide a comprehensive overview.
1. Synthesis of this compound
EDOC can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with appropriate amines under acidic conditions. The synthesis typically involves:
- Formation of the pyrrolidine ring : This is achieved by cyclization of ethyl acetoacetate with a suitable amine.
- Carboxylation : The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group.
The purity and structure of the synthesized compound are confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
2.1 Antimicrobial Activity
EDOC has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using broth dilution methods. The results indicated that EDOC exhibited Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 62.5 µg/mL , with a predominant MIC of 15.6 µg/mL for several tested strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Bactericidal Concentration (MBC) values ranged from 15.6 to 125 µg/mL , indicating its bactericidal potential against resistant strains .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15.6 | 31.25 |
Escherichia coli | 31.25 | 62.5 |
Pseudomonas aeruginosa | 62.5 | 125 |
2.2 Anticancer Activity
In addition to its antibacterial properties, EDOC has been investigated for anticancer activity. In vitro studies using A549 human lung cancer cells revealed that EDOC reduces cell viability significantly:
- At a concentration of 100 µM , EDOC reduced cell viability by up to 63% compared to untreated controls.
- Further modifications of the compound, such as introducing halogen substituents, enhanced its cytotoxic effects, demonstrating structure-dependent activity .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolidine ring significantly affect biological activity:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances antibacterial activity.
- Alkyl chain length : Variations in alkyl substituents influence solubility and permeability, impacting overall efficacy.
In one study, derivatives with hydrazone and azole functionalities exhibited enhanced antimicrobial properties compared to their parent compounds .
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of EDOC against standard antibiotics like Oxytetracycline. Results showed that certain derivatives of EDOC had lower MIC values than Oxytetracycline against resistant strains, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of EDOC derivatives in different cancer cell lines, showing promising results where modified compounds significantly inhibited cell proliferation compared to controls .
Properties
CAS No. |
71172-95-7 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-4-13-8(12)9(2)5-6-10(3)7(9)11/h4-6H2,1-3H3 |
InChI Key |
IKUAGUJQYKVILR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C1=O)C)C |
Origin of Product |
United States |
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